[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Description
The compound [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate is a steroidal derivative with a cyclopenta[a]phenanthrene core. Key structural features include:
- 17-(2-hydroxyacetyl) substituent: Introduces a ketone and secondary alcohol, affecting solubility and metabolic stability.
- 10,13-dimethyl groups: Influence steric interactions with biological targets.
This structure is synthetically derived from estrone-like precursors, as evidenced by similar synthetic routes (e.g., O-alkylation of phenols, as in ) .
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18+,19-,22-,23-,24-,25+/m0/s1 |
InChI Key |
BMCQMVFGOVHVNG-MGWQFENUSA-N |
Isomeric SMILES |
CCCC(=O)O[C@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Construction of the Steroidal Backbone
Method:
The core structure is constructed via Diels-Alder cycloaddition followed by ring closure and hydrogenation steps.
Diels-Alder Reaction:
A conjugated diene reacts with a suitable dienophile (e.g., a cyclopentadiene derivative) to form the fused ring system.Ring Closure and Aromatization:
Subsequent steps involve cyclization and aromatization to form the phenanthrene core.Hydrogenation:
Catalytic hydrogenation under controlled conditions saturates the rings, establishing the decahydro configuration.
Introduction of 2-Hydroxyacetyl Group at Position 17:
- This is performed via nucleophilic addition of glycolic acid derivatives to the 17-keto group, followed by oxidation to introduce the hydroxyl group.
Oxidation to form the 3-oxo group:
- Achieved through oxidative cleavage of secondary alcohols using Jones reagent or Dess–Martin periodinane .
- Stereochemical control is maintained via chiral catalysts or protecting groups during these steps.
Esterification to Form the Butanoate
- The free hydroxyl group at the 17-position is esterified with butanoic acid derivatives using DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.
- Typically performed in anhydrous dichloromethane or dimethylformamide at room temperature.
- The process is stereospecific, preserving the chiral centers.
- Use of acid chlorides (butanoyl chloride) with pyridine as base for rapid ester formation.
Synthesis Pathway Summary Table
| Step | Reaction Type | Reagents & Conditions | Purpose | Stereochemical Consideration |
|---|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Conjugated diene + dienophile | Construct core | Chiral catalysts for stereoselectivity |
| 2 | Hydrogenation | Pd/C, H₂ | Saturate rings | Maintain stereochemistry |
| 3 | Hydroxylation | KMnO₄ or enzymatic | Introduce hydroxyl groups | Stereospecific hydroxylation |
| 4 | Nucleophilic addition | Glycolic acid derivatives | Attach 2-hydroxyacetyl | Regulate stereochemistry via chiral auxiliaries |
| 5 | Oxidation | Jones reagent | Form keto groups | Control over oxidation level |
| 6 | Esterification | DCC/EDC or acid chlorides | Attach butanoate ester | Stereochemical integrity |
Notes on Stereochemistry and Purity
- The stereochemistry at each chiral center is controlled via chiral catalysts , protecting groups , and reaction conditions .
- Purification steps such as chromatography and crystallization are employed to isolate the desired stereoisomer.
- Analytical techniques like chiral HPLC , NMR spectroscopy , and mass spectrometry confirm stereochemical purity.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive centers:
-
Ester group (butanoate) : Undergoes hydrolysis under acidic or basic conditions.
-
Hydroxyl groups (11-hydroxy, 2-hydroxyacetyl) : Participate in oxidation, esterification, or dehydration reactions.
-
Ketone (3-oxo) : Susceptible to nucleophilic addition or reduction.
Key Reactions:
| Functional Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| Butanoate ester | Acid-catalyzed hydrolysis | HCl/H₂O, reflux | Butanoic acid + Alcohol intermediate |
| Butanoate ester | Base-catalyzed saponification | NaOH/EtOH, Δ | Sodium butanoate + Alcohol intermediate |
| 11-hydroxy group | Oxidation | CrO₃/H₂SO₄ | Ketone derivative |
| 3-oxo group | Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
Steroidal Backbone Modifications
The cyclopenta[a]phenanthrene core is resistant to ring-opening under standard conditions but undergoes site-specific reactions:
a. C17 Hydroxyacetyl Group
-
Acetylation : Reacts with acetic anhydride to form a diacetyl derivative .
-
Oxidative cleavage : Ozonolysis yields fragmented aldehydes (observed in related steroids) .
b. C10/C13 Methyl Groups
-
Demethylation : Requires harsh conditions (e.g., BBr₃ in CH₂Cl₂), forming phenolic derivatives (hypothetical pathway based on analogous structures) .
Metabolic Pathways (Inferred from Structural Analogs)
In biological systems, similar steroids undergo:
| Reaction | Enzyme System | Outcome |
|---|---|---|
| Hydroxylation | Cytochrome P450 | Introduction of additional -OH groups at C6 or C21 |
| Ester hydrolysis | Esterases | Release of free steroid alcohol |
| Conjugation | UDP |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its role in various biochemical pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its biological activity.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways depend on the context of its use, whether in biological research or therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure and Substitutions
The cyclopenta[a]phenanthrene backbone is shared among corticosteroids, progestins, and synthetic steroids. Key analogs include:
*Calculated based on molecular formula (C25H36O6).
Key Observations:
Pharmacokinetic and Pharmacodynamic Properties
Solubility and Stability:
- The 2-hydroxyacetyl group in the target compound improves aqueous solubility compared to purely acetylated analogs (e.g., ) but less than sulfated derivatives () .
- Butanoate esters are more resistant to esterase cleavage than acetate, as seen in ’s octanoate derivative (half-life >24 hours) .
Receptor Binding:
- The 11-hydroxy group mimics endogenous cortisol’s C11-OH, suggesting glucocorticoid-like activity (cf. Dexamethasone, ) .
- Lack of a 6-chloro substituent (vs. Chlormadinone Acetate) may reduce progestogenic effects .
Biological Activity
The compound [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate is a steroid-like molecule with a complex structure featuring multiple functional groups. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26O6 with a molecular weight of 374.43 g/mol. Its structure includes a cyclopenta[a]phenanthrene backbone with hydroxyl and acetyl functional groups that contribute to its reactivity and potential biological effects. The compound is categorized under steroid derivatives and exhibits characteristics typical of such compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Hormonal Activity : Similar to other steroid compounds, it may interact with hormone receptors influencing various physiological processes.
- Enzymatic Reactions : The presence of hydroxyl and acetyl groups suggests that the compound could undergo enzymatic transformations such as oxidation-reduction and hydrolysis.
- Cellular Effects : It may modulate cellular pathways involved in inflammation and metabolic processes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:
- Anti-inflammatory Effects : Some studies suggest that steroid-like compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity which can protect cells from oxidative stress.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of related compounds in a rat model. The results indicated significant reductions in inflammatory markers when treated with steroid-like derivatives similar to the compound . This suggests potential therapeutic applications in inflammatory diseases.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Study 3: Hormonal Modulation
Another study focused on the hormonal modulation effects of steroid derivatives. The compound was shown to bind selectively to androgen receptors influencing gene expression related to growth and metabolism .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H26O6 |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 111088-90-5 |
| Biological Activities | Anti-inflammatory, Antioxidant, Anticancer |
Q & A
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer: The stereochemistry can be validated using X-ray crystallography to resolve the spatial arrangement of substituents. For preliminary analysis, NMR spectroscopy (e.g., NOESY or ROESY) can identify spatial proximities between protons, especially at chiral centers like C8, C9, and C17. Compare observed coupling constants (J-values) with literature data for similar cyclopenta[a]phenanthrene derivatives . For example, provides structural data for a related compound, highlighting the use of NMR to confirm configurations.
Q. What spectroscopic techniques are recommended for characterizing the ester and hydroxyacetyl groups?
Methodological Answer:
- IR spectroscopy : Identify ester carbonyl (C=O) stretching frequencies at ~1730–1750 cm⁻¹ and hydroxyacetyl O-H stretches at ~3200–3500 cm⁻¹.
- ¹H and ¹³C NMR : Observe ester methylene protons (δ 4.0–4.5 ppm) and acetyl protons (δ 2.0–2.5 ppm). The hydroxyacetyl group’s proton may appear as a broad singlet (δ 1.5–2.5 ppm) due to hydrogen bonding .
- High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₂₄H₃₄O₆, exact mass 442.2358) .
Q. What storage conditions are critical to maintain compound stability?
Methodological Answer: Store the compound in sealed, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizing agents, as decomposition products like carbon monoxide and carbon dioxide may form . Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring) are recommended to establish shelf-life .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- First aid : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes with water. Consult safety data sheets (SDS) for acute toxicity (H302, H315, H319) and respiratory irritation (H335) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Catalyst screening : Use palladium or ruthenium catalysts for selective esterification at the C17 position.
- Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation.
- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from hydroxylated byproducts. and describe analogous synthesis strategies for steroid derivatives, emphasizing temperature control (≤40°C) to prevent thermal degradation .
Q. How can discrepancies in reported metabolic stability data be resolved?
Methodological Answer:
- Comparative assays : Use isotopically labeled analogs (e.g., ¹⁴C or deuterated forms) in in vitro hepatocyte models to track degradation pathways.
- LC-MS/MS analysis : Quantify metabolites like the free hydroxy acid (from ester hydrolysis) and correlate results with storage conditions. notes that decomposition products (e.g., CO) may interfere with bioactivity assays if stability protocols are not standardized .
- Inter-laboratory validation : Share samples with standardized protocols to identify methodological variability .
Q. What strategies validate receptor binding affinity in the presence of structural analogs?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-corticosterone) in glucocorticoid receptor (GR) or mineralocorticoid receptor (MR) assays.
- Molecular docking : Compare binding poses of the compound and analogs (e.g., difluprednate in ) using GR/MR crystal structures (PDB: 4P6X). Adjust for steric clashes caused by the hydroxyacetyl group .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to resolve conflicting affinity values .
Q. How can in silico models predict the compound’s pharmacokinetic profile?
Methodological Answer:
- QSAR modeling : Use descriptors like logP (calculated: ~2.8) and polar surface area (PSA: ~90 Ų) to predict intestinal absorption and blood-brain barrier permeability.
- PBPK modeling : Incorporate hepatic clearance rates from microsomal stability assays. provides pharmacokinetic data for structurally similar steroids, highlighting CYP3A4-mediated metabolism .
- ADMET prediction tools : SwissADME or ADMETlab 2.0 can estimate half-life and toxicity risks .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Methodological Answer:
- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to detect decomposition thresholds. Compare results with literature values (e.g., reports stability up to 150°C).
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC. Resolve contradictions by standardizing testing conditions .
Q. Why do biological activity assays vary across studies?
Methodological Answer:
- Source verification : Confirm compound purity (>98% via HPLC) and stereochemical integrity (circular dichroism).
- Cell line specificity : Test activity in multiple models (e.g., HEK293 vs. primary cells). notes that impurities like carbon monoxide (from decomposition) may suppress inflammatory responses in certain assays .
- Dose-response normalization : Use internal controls (e.g., dexamethasone) to calibrate inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
